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Compound of Interest

Perfluoro-1,10-decanedicarboxylic
Compound Name: d
aci

cat. No.: B1305833

Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data for perfluoro-1,10-decanedicarboxylic acid are not readily available in public databases.
The information presented herein is based on predicted data and the established spectroscopic
characteristics of perfluorinated carboxylic acids.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for perfluoro-1,10-decanedicarboxylic acid, catering to researchers, scientists, and
professionals in drug development. The guide summarizes predicted and expected data for
Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR)
spectroscopy. Detailed, generalized experimental protocols for acquiring such data for a solid
organic acid are also provided.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and
elemental composition of a compound. For perfluoro-1,10-decanedicarboxylic acid
(Molecular Formula: C12H2F2004, Molecular Weight: 590.11 g/mol ), electrospray ionization
(ESI) is a suitable soft ionization technique that would likely produce adducts of the molecular
ion.

Predicted Mass Spectrometry Data
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The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts
of perfluoro-1,10-decanedicarboxylic acid. This data is valuable for identifying the compound
in complex mixtures.

Adduct Predicted m/z
[M+H]* 590.97068
[M+Na]* 612.95262
[M-H]~ 588.95612
[M+NHa]* 607.99722
[M+K]* 628.92656
[M+H-H20]* 572.96066
[M+HCOO]- 634.96160
[M+CHsCOO]- 648.97725

Data sourced from publicly available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule. For perfluoro-1,10-decanedicarboxylic acid, tH, 13C, and 1°F
NMR would be informative.

Expected NMR Spectroscopic Data

Due to the absence of experimental data, the following table outlines the expected chemical
shift ranges for the different nuclei in perfluoro-1,10-decanedicarboxylic acid, based on
known values for similar functional groups and fluorine environments.
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Nucleus

Functional Group

Expected Chemical
Shift (ppm)

Notes

1H

-COOH

The acidic proton of a
carboxylic acid
typically appears as a
broad singlet and is
highly deshielded.[1]

[2] Its chemical shift is

10.0-13.0

sensitive to solvent

and concentration.

13C

-COOH

The carbonyl carbon

of a carboxylic acid is
160 - 185 o

significantly

deshielded.[1][3]

13C

-CF2- (internal)

Carbons bonded to
multiple fluorine atoms
are highly deshielded
105 - 125 and will likely show
complex splitting
patterns due to C-F

coupling.

19F

-CF2- (alpha to
COOH)

The fluorine atoms on

the carbon adjacent to

the carboxylic acid will
-110to -120

be the most

deshielded of the

perfluoroalkyl chain.

19':

-CF2- (internal)

Fluorine atoms in the
middle of the
perfluoroalkyl chain
-120to -130 are expected to have
similar chemical shifts,
potentially leading to

overlapping signals.[4]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of a perfluorinated dicarboxylic acid is
expected to be dominated by absorptions from the carboxylic acid groups and the carbon-
fluorine bonds.

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for
perfluoro-1,10-decanedicarboxylic acid.
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Functional Group

Vibration Type

Expected
Absorption Range
(cm™)

Intensity/Appearan
ce

O-H

Stretch

2500 - 3300

Broad and strong,
characteristic of the
hydrogen-bonded

carboxylic acid dimer.

(516171

Stretch

1690 - 1760

Strong and sharp. The
exact position can be
influenced by
hydrogen bonding.[5]
[61[7]

C-F

Stretch

1100 - 1300

Very strong and
complex, often
appearing as a series
of intense bands due
to the multiple C-F
bonds in the

perfluorinated chain.

[8]

C-O0

Stretch

1210 - 1320

Medium to strong.[5]

O-H

Bend

910 - 950 and 1395 -
1440

Medium intensity, the
latter may be
obscured by other

vibrations.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic acid like perfluoro-1,10-decanedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for *H NMR and 20-50 mg for 33C NMR.[9]

(¢]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-ds) in a clean, dry vial.[9] Perfluorinated compounds may have limited
solubility, so solvent selection is crucial.

o Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.

Tune and lock the spectrometer to the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Acquire the 1H, 13C, and °F NMR spectra using standard pulse sequences. The number of

(¢]

scans will depend on the sample concentration and the specific nucleus being observed.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.[11]
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Place a small amount of the solid sample onto the center of the ATR crystal, ensuring
complete coverage of the crystal surface.[12]

Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.

Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple
scans to improve the signal-to-noise ratio.

After the measurement, clean the ATR crystal thoroughly.[12]

Mass Spectrometry (MS) (Electrospray lonization - ESI)

e Sample Preparation:

o

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[13]

Perform a serial dilution of the stock solution to a final concentration of 1-10 pg/mL.[13]
The optimal concentration may need to be determined empirically.

If necessary, add a small percentage of a weak acid (e.g., formic acid) or base (e.g.,
ammonium hydroxide) to the final solution to promote ionization.

Filter the final solution through a syringe filter (e.g., 0.22 pum) to remove any particulates
before introduction to the mass spectrometer.

» Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to achieve a stable and strong signal for the ion of interest.

Acquire the mass spectrum in the desired mass range and polarity mode (positive or
negative). High-resolution mass spectrometry is recommended for accurate mass
determination and elemental composition analysis.
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Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Sample Weighing & Dissolution

Filtration

NMR Spectroscopy
(1H' 13C’ 19':)

Data Acquisition

IR Spectroscopy
(ATR)

Mass Spectrometry
(ESI)

Y

Data Anal};sis & Interpretation

Y

NMR Data Processing

(FT, Phasing, Baseline Correction)

IR Spectrum Analysis
(Peak Picking, Functional Group ID) (Peak Assignment, Formula Determination)

MS Data Analysis

Conc
\

Structure Elucidation & Confirmation

usion
A

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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